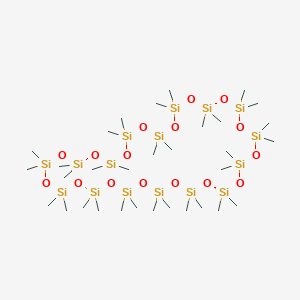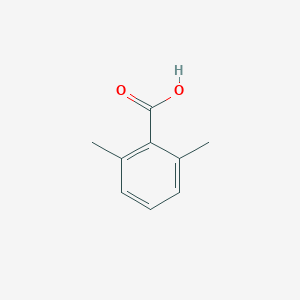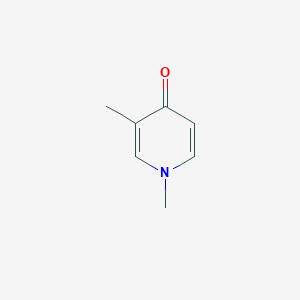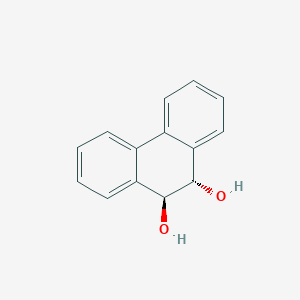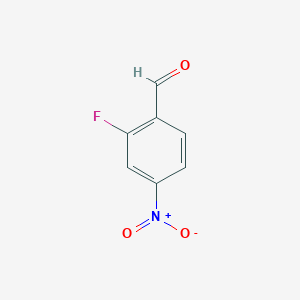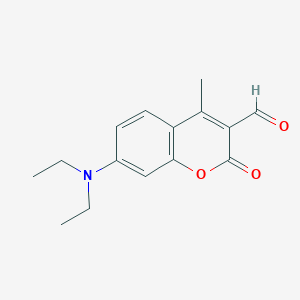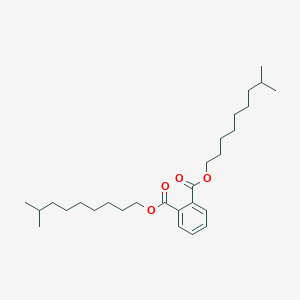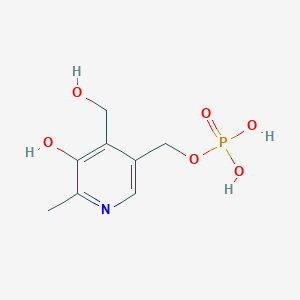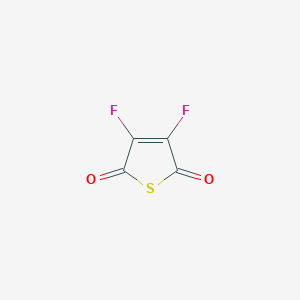
Difluoro-2,5-dihydrothiophene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro-2,5-dihydrothiophene-2,5-dione (DFDT) is a heterocyclic compound that has gained significant attention in the field of organic chemistry due to its unique chemical properties and potential applications. DFDT is a sulfur-containing compound with a molecular formula of C4H2F2O2S. It is a yellow crystalline solid that is soluble in a variety of organic solvents. In
Wissenschaftliche Forschungsanwendungen
Difluoro-2,5-dihydrothiophene-2,5-dione has been extensively studied for its potential applications in the field of organic electronics. Difluoro-2,5-dihydrothiophene-2,5-dione has been reported to exhibit excellent electron-accepting properties, making it a promising candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Difluoro-2,5-dihydrothiophene-2,5-dione has also been reported to exhibit good solubility in common organic solvents, making it suitable for solution-based processing techniques.
Wirkmechanismus
The mechanism of action of Difluoro-2,5-dihydrothiophene-2,5-dione in organic electronics is based on its ability to accept electrons from the adjacent electron-donating material, resulting in the formation of a charge-transfer complex. This charge-transfer complex can facilitate the transport of electrons through the material, leading to improved device performance.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Difluoro-2,5-dihydrothiophene-2,5-dione. However, it has been reported that Difluoro-2,5-dihydrothiophene-2,5-dione exhibits low toxicity and is not mutagenic or genotoxic.
Vorteile Und Einschränkungen Für Laborexperimente
Difluoro-2,5-dihydrothiophene-2,5-dione has several advantages for use in lab experiments, including its high purity and solubility in common organic solvents. However, Difluoro-2,5-dihydrothiophene-2,5-dione has limitations, including its moderate yield and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
Difluoro-2,5-dihydrothiophene-2,5-dione has the potential to be used in a wide range of applications, including organic electronics, catalysis, and medicinal chemistry. Future research could focus on improving the synthesis methods of Difluoro-2,5-dihydrothiophene-2,5-dione, exploring its potential applications in other fields, and investigating its biochemical and physiological effects. Additionally, further studies could be conducted to optimize the performance of OFETs and OPVs based on Difluoro-2,5-dihydrothiophene-2,5-dione.
Synthesemethoden
Difluoro-2,5-dihydrothiophene-2,5-dione can be synthesized through various methods, including the reaction of 2,5-dihydrothiophene-2,5-dione with difluoroacetic anhydride in the presence of a catalyst. This method has been reported to yield Difluoro-2,5-dihydrothiophene-2,5-dione with high purity and yield. Another method involves the reaction of 2,5-dihydrothiophene-2,5-dione with difluoromethyl sulfone in the presence of a strong base. This method has been reported to yield Difluoro-2,5-dihydrothiophene-2,5-dione with moderate purity and yield.
Eigenschaften
CAS-Nummer |
142453-19-8 |
|---|---|
Produktname |
Difluoro-2,5-dihydrothiophene-2,5-dione |
Molekularformel |
C4F2O2S |
Molekulargewicht |
150.11 g/mol |
IUPAC-Name |
3,4-difluorothiophene-2,5-dione |
InChI |
InChI=1S/C4F2O2S/c5-1-2(6)4(8)9-3(1)7 |
InChI-Schlüssel |
CINLICWHZBQURB-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)SC1=O)F)F |
Kanonische SMILES |
C1(=C(C(=O)SC1=O)F)F |
Synonyme |
2,5-Thiophenedione,3,4-difluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



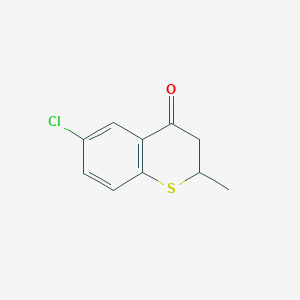
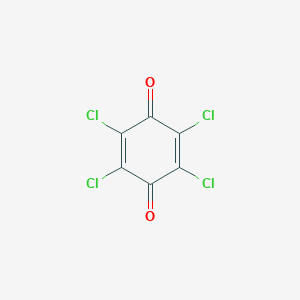
![5-[(6,7-Diethoxy-3,4-dihydroisoquinolin-1-yl)methyl]-2-ethoxyphenol](/img/structure/B122851.png)
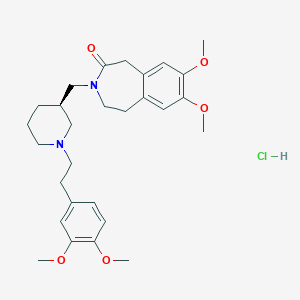
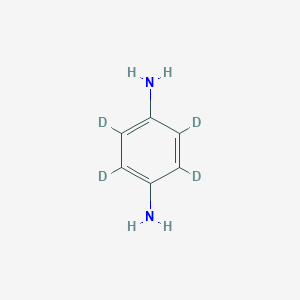
![tert-butyl N-[trans-2-fluorocyclopropyl]carbamate](/img/structure/B122856.png)
